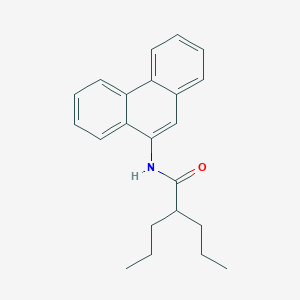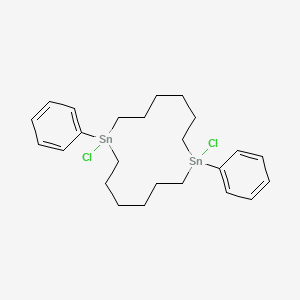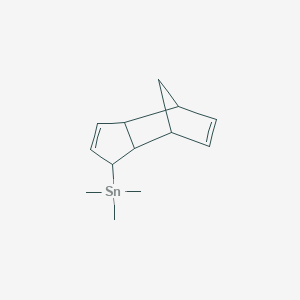![molecular formula C13H18O2Te B14314081 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane CAS No. 113345-04-3](/img/structure/B14314081.png)
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a 4-methoxyphenyl group and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane typically involves the reaction of 4-methoxyphenyltellurium trichloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the tellurium-carbon bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its lower oxidation state using reducing agents such as sodium borohydride.
Substitution: The tellurium atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
Oxidation: Formation of tellurium dioxide or other higher oxidation state tellurium compounds.
Reduction: Regeneration of the original tellurium compound.
Substitution: Formation of new organotellurium compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with nucleophilic centers in biological molecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is believed to play a significant role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl telluride: Similar structure but lacks the oxane ring.
Diphenyl telluride: Contains two phenyl groups bonded to tellurium.
Tellurium dioxide: An inorganic tellurium compound with different chemical properties.
Uniqueness
2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane is unique due to the presence of both the 4-methoxyphenyl group and the oxane ring, which confer distinct chemical and physical properties
Propiedades
Número CAS |
113345-04-3 |
|---|---|
Fórmula molecular |
C13H18O2Te |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)tellanylmethyl]oxane |
InChI |
InChI=1S/C13H18O2Te/c1-14-11-5-7-13(8-6-11)16-10-12-4-2-3-9-15-12/h5-8,12H,2-4,9-10H2,1H3 |
Clave InChI |
NSEHQJRDOSPUOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Te]CC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
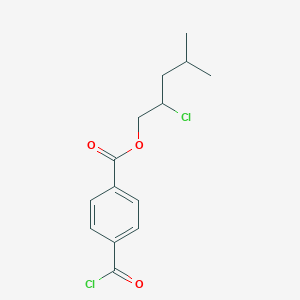
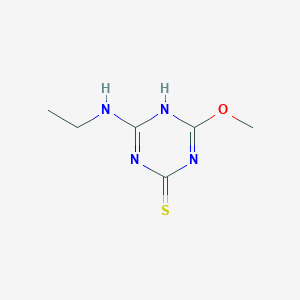
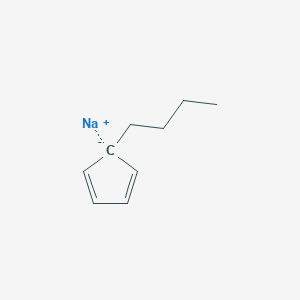
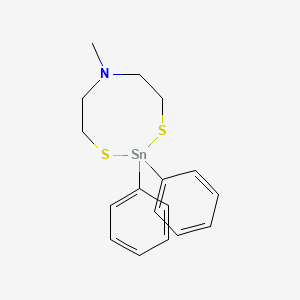
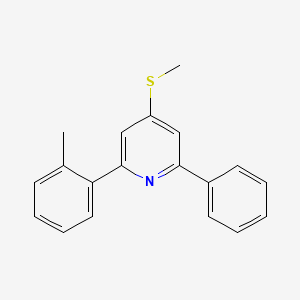
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)

